3-(3-chlorophenoxy)propanoic acid chemical properties
3-(3-chlorophenoxy)propanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(3-chlorophenoxy)propanoic acid
Introduction
3-(3-chlorophenoxy)propanoic acid is a versatile chemical compound recognized for its significant applications across the agricultural, pharmaceutical, and materials science sectors.[1][2] As a derivative of phenoxypropanoic acid, its unique molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring, imparts specific biological and chemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, applications, and handling. The content herein is structured to provide not just data, but a foundational understanding of the causality behind its behavior and utility.
Chapter 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the cornerstone of all scientific investigation. This chapter details the fundamental identifiers and properties of 3-(3-chlorophenoxy)propanoic acid.
Nomenclature and Identifiers
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Structural Identifiers:
Physicochemical Data
The quantitative physical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 200.62 g/mol | [1][3][4][5] |
| Appearance | White to beige solid | [1] |
| Melting Point | 82-83 °C | [4] |
| Boiling Point | 308.3 °C at 760 mmHg | [4] |
| Density | 1.311 g/cm³ | [4] |
| Polar Surface Area | 46.53 Ų | [4] |
| XLogP3 | 2.194 | [4] |
Solubility Profile
Chapter 2: Synthesis and Manufacturing
The primary route for synthesizing phenoxypropanoic acids is a variation of the Williamson ether synthesis. This well-established reaction provides a reliable and scalable method for production.
Core Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. In this case, 3-chlorophenol is deprotonated by a base to form the more nucleophilic 3-chlorophenoxide. This intermediate then attacks an electrophilic 3-carbon chain, typically an ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate). The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to prevent side reactions and promote a favorable reaction rate.
Caption: General Williamson Ether Synthesis Workflow.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system for synthesizing 3-(3-chlorophenoxy)propanoic acid with high purity.
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Reaction Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (1 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 volumes).
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Stir the suspension vigorously at room temperature for 15 minutes. The K₂CO₃ acts as the base to deprotonate the phenol; its heterogeneity requires efficient stirring.
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Nucleophilic Addition:
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Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the suspension. An exothermic reaction may be observed.
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Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 3-chlorophenol.
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-
Workup and Intermediate Isolation:
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).
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Wash the filter cake with a small amount of acetone.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate ester, ethyl 3-(3-chlorophenoxy)propanoate.
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Ester Hydrolysis:
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Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
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Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
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Purification and Final Product Isolation:
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Cool the reaction mixture and evaporate the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
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Acidify the aqueous layer to pH ~2 with cold 2M hydrochloric acid (HCl). The product will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure 3-(3-chlorophenoxy)propanoic acid.
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Chapter 3: Applications and Mechanisms of Action
The utility of 3-(3-chlorophenoxy)propanoic acid stems from its ability to act as a stable synthetic intermediate and its inherent biological activity, which is related to the broader class of chlorophenoxy acids.
Agricultural Applications
3-(3-chlorophenoxy)propanoic acid is a key intermediate in the synthesis of herbicides used to control broadleaf weeds.[1][2] The general mechanism of action for chlorophenoxy herbicides involves mimicking the natural plant growth hormone auxin (indole-3-acetic acid).[7] This mimicry leads to uncontrolled, disorganized cell division and growth, ultimately causing vascular tissue damage and plant death.[8] The compound's structure allows it to bind to auxin receptors, but it is resistant to the plant's natural degradation pathways, leading to a persistent and fatal hormonal imbalance.
Caption: Simplified Mechanism of Auxin-Mimic Herbicides.
Pharmaceutical and Biochemical Research
In medicinal chemistry, this compound serves as a valuable building block for creating more complex biologically active molecules.[1] It is particularly noted for its use in the development of novel anti-inflammatory and analgesic agents.[1][2] The phenoxypropanoic acid scaffold is present in several drugs. For instance, the related compound class of fibrates (e.g., clofibric acid) acts as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[9] This suggests that 3-(3-chlorophenoxy)propanoic acid and its derivatives are promising candidates for investigating new therapeutic targets.
Materials Science
The compound is also incorporated into polymer formulations.[1][2] Its rigid aromatic structure and reactive carboxylic acid handle can be used to modify polymer backbones or act as a functional additive, potentially improving properties such as thermal stability, flexibility, and resistance to degradation.[1][2]
Chapter 4: Analytical Methodologies
Reliable analytical methods are essential for quality control, purity assessment, and research. Standard chromatographic and spectroscopic techniques are well-suited for characterizing 3-(3-chlorophenoxy)propanoic acid.
Chromatographic Analysis: RP-HPLC Protocol
This protocol provides a robust method for determining the purity and concentration of the compound.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Solvent B: 0.1% TFA in Acetonitrile.
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-
Gradient Elution: A typical gradient would be 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B. This ensures the elution of the analyte while cleaning the column of more nonpolar impurities.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 220 nm and 275 nm. The phenyl ring provides strong chromophores for sensitive detection.
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Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Spectroscopic Characterization
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¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 6.8-7.3 ppm), two triplets in the aliphatic region corresponding to the -OCH₂- and -CH₂COOH protons (approx. 4.2 ppm and 2.8 ppm, respectively), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Key signals would include the carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the ether-linked aliphatic carbon (~65 ppm), and the other aliphatic carbon (~35 ppm).
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FT-IR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), and C-Cl stretches in the fingerprint region.
Chapter 5: Safety, Handling, and Toxicology
Adherence to strict safety protocols is mandatory when working with any chemical reagent.
GHS Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-(3-chlorophenoxy)propanoic acid is associated with the following hazards:
| Hazard Code | Statement | Source |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and PPE Protocol
A self-validating safety workflow minimizes exposure and ensures a safe laboratory environment.
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Engineering Controls: All handling of the solid powder and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use.
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Body Protection: Wear a standard laboratory coat. Ensure it is buttoned. For larger quantities, consider a chemical-resistant apron.
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-
Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
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First Aid Measures
In case of accidental exposure, follow these procedures immediately:
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
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Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention.[10]
References
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3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599. PubChem - NIH. [Link]
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(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. PubChem - NIH. [Link]
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3-(3-CHLOROPHENOXY)PROPIONIC ACID. gsrs. [Link]
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Green Synthesis and Industrial Process Development of Cloprop. ResearchGate. [Link]
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3-(3-Chlorophenoxy)propionic acid | 7170-50-5. J&K Scientific. [Link]
- The preparation method of 3-(3-halogenophenyl) propionic acid.
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Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]
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Mecoprop. Wikipedia. [Link]
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